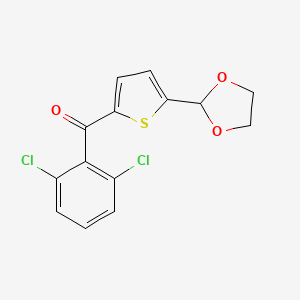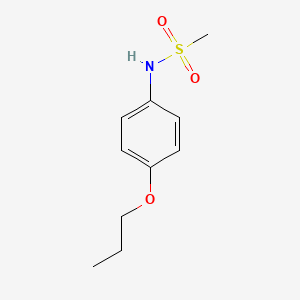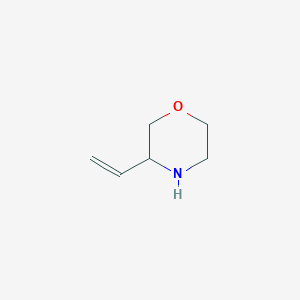
2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene, referred to as 2,6-DCBT, is a thiophene-based compound that has been studied for its potential applications in scientific research. The compound has been found to exhibit a wide range of properties, such as its ability to act as an antioxidant, and its potential to act as a photosensitizer.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene' involves the reaction of 2,6-dichlorobenzoyl chloride with 1,3-dioxolane followed by the reaction of the resulting intermediate with 2-thienylmagnesium bromide.
Starting Materials
2,6-dichlorobenzoyl chloride, 1,3-dioxolane, magnesium, bromine, thiophene
Reaction
Preparation of 2-thienylmagnesium bromide by reacting magnesium with bromine in dry ether solvent.
Reaction of 2,6-dichlorobenzoyl chloride with 1,3-dioxolane in the presence of a base such as triethylamine to form the intermediate 2-(2,6-dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene.
Addition of the intermediate to the 2-thienylmagnesium bromide solution to form the final product 2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene.
Mécanisme D'action
2,6-DCBT is believed to act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). The compound is also believed to act as a photosensitizer, absorbing light energy and converting it into chemical energy. This chemical energy is then used to initiate chemical reactions that lead to the formation of reactive oxygen species.
Effets Biochimiques Et Physiologiques
2,6-DCBT has been found to exhibit a wide range of biochemical and physiological effects. The compound has been found to inhibit the growth of bacteria and fungi, as well as to reduce inflammation. In addition, 2,6-DCBT has been found to exhibit anti-cancer activity, and to have potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-DCBT has several advantages for use in laboratory experiments. The compound is relatively stable, and can be synthesized in high yields. In addition, 2,6-DCBT is non-toxic and has a low cost. However, the compound is sensitive to light and air, and can be degraded by UV radiation.
Orientations Futures
The potential applications of 2,6-DCBT are numerous, and there is much research that is still needed to fully understand the compound's properties and potential applications. Possible future directions for research include the development of new synthesis methods, further exploration of the compound's biochemical and physiological effects, and the development of new applications for the compound, such as drug delivery and cancer therapy. In addition, further research is needed to explore the compound's potential as a photosensitizer, as well as its potential to act as an antioxidant.
Applications De Recherche Scientifique
2,6-DCBT has been studied for its potential applications in scientific research, particularly in the fields of photochemistry and photobiology. The compound has been found to exhibit a wide range of properties, such as its ability to act as an antioxidant and its potential to act as a photosensitizer. In addition, 2,6-DCBT has been found to have potential applications in the fields of drug delivery, bioimaging, and cancer therapy.
Propriétés
IUPAC Name |
(2,6-dichlorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3S/c15-8-2-1-3-9(16)12(8)13(17)10-4-5-11(20-10)14-18-6-7-19-14/h1-5,14H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCBJHNTXYUCOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=C(C=CC=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641970 |
Source


|
| Record name | (2,6-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene | |
CAS RN |
898778-92-2 |
Source


|
| Record name | (2,6-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1359306.png)

![7-Chlorobenzo[d]oxazole](/img/structure/B1359311.png)









